molecular formula C16H16O B083712 trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol CAS No. 13405-97-5

trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol

Cat. No. B083712
CAS RN: 13405-97-5
M. Wt: 224.3 g/mol
InChI Key: OKDIYKQVCBYZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol, also known as (R)-1,2,3,4-tetrahydro-2-phenylnaphthalen-1-ol, is a chiral molecule that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of tetrahydronaphthalene and has a unique structure that makes it an interesting target for synthesis and research.

Mechanism Of Action

The mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

One advantage of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes.
One limitation of using trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol in lab experiments is that it is a chiral molecule, meaning that it exists in two enantiomeric forms. This can make it difficult to study the specific effects of each enantiomer, as they may exhibit different biological activities.

Future Directions

There are several future directions for research on trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol. One area of interest is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol and its potential applications in the treatment of various diseases.
Another area of interest is the development of novel derivatives of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol with improved biological activities. For example, modifications to the phenyl or naphthyl rings may lead to compounds with increased potency or selectivity for specific targets.
Overall, trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol is a promising compound with a range of potential applications in the field of medicinal chemistry. Further research is needed to fully understand its biological activities and to develop more efficient synthesis methods and novel derivatives.

Synthesis Methods

The synthesis of trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol can be achieved through several methods, including the reduction of 2-phenyl-1,2,3,4-tetrahydronaphthalene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. Another method involves the use of asymmetric catalysis, where a chiral catalyst is used to selectively produce the desired enantiomer of the compound.

Scientific Research Applications

Trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

properties

CAS RN

13405-97-5

Product Name

trans-2-Phenyl-1,2,3,4-tetrahydro-1-naphthol

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H16O/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15-17H,10-11H2

InChI Key

OKDIYKQVCBYZIJ-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.